

DL-2-Methylglutamic acid molecular weight and formula

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Compound of Interest

Compound Name: *DL-2-Methylglutamic acid*

Cat. No.: *B1583270*

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An In-depth Technical Guide to **DL-2-Methylglutamic Acid**

Abstract

DL-2-Methylglutamic acid is a derivative of the non-essential amino acid, glutamic acid. As a research chemical, it serves as a valuable tool in the fields of neuroscience, biochemistry, and pharmaceutical development. Its structural similarity to glutamate allows it to interact with and modulate glutamate-related metabolic and signaling pathways. This document provides a comprehensive overview of the physicochemical properties, relevant biological pathways, and key experimental protocols associated with **DL-2-Methylglutamic acid**, intended for researchers and professionals in the life sciences.

Physicochemical Properties

DL-2-Methylglutamic acid is a white to off-white crystalline powder.^{[1][2]} Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO ₄	[1] [2] [3] [4] [5]
Molecular Weight	161.16 g/mol	[2] [3] [4] [5] [6]
Melting Point	160 °C (decomposes)	[2]
pKa	2.21 ± 0.10 (Predicted)	[1] [2]
Density	1.336 ± 0.06 g/cm ³ (Predicted)	[2]
CAS Number	71-90-9	[1] [2] [5]

Biological and Pharmacological Profile

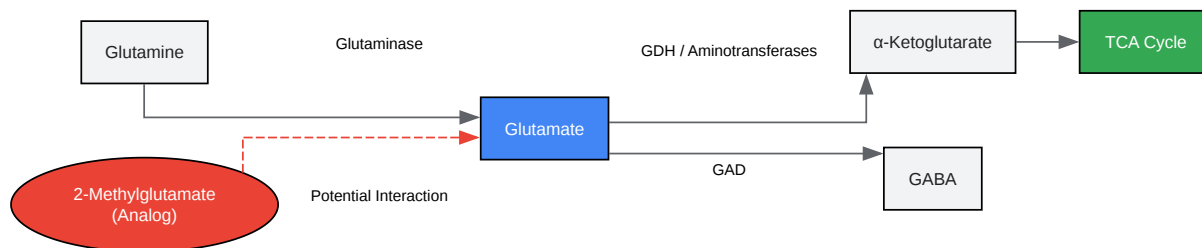
DL-2-Methylglutamic acid is primarily utilized in biochemical research and pharmaceutical development.[\[6\]](#) Its significance stems from its role as a glutamic acid derivative, which allows it to influence glutamate-related processes within the central nervous system.[\[6\]](#)

Key applications and areas of study include:

- **Neurological Research:** Investigating its effects on metabolic pathways and enzyme mechanisms, particularly in the context of developing drugs for neurological disorders.[\[6\]](#)
- **Metabolic Studies:** Serving as a substrate or modulator in studies of amino acid metabolism, such as the glutamate-glutamine cycle and the GABA shunt pathway.[\[7\]](#)
- **Chemical Synthesis:** Acting as a key intermediate in the synthesis of various organic compounds, including the production of enantiomerically pure substances for medicinal chemistry.[\[6\]](#)

Relevant Metabolic Pathways and Workflows

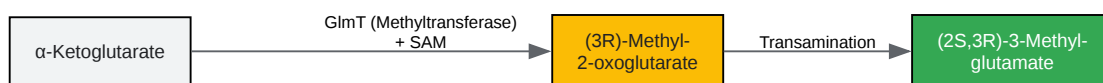
As a glutamate analog, **DL-2-Methylglutamic acid** is pertinent to several metabolic pathways. The following diagrams illustrate these relationships and a typical experimental workflow for studying its effects.



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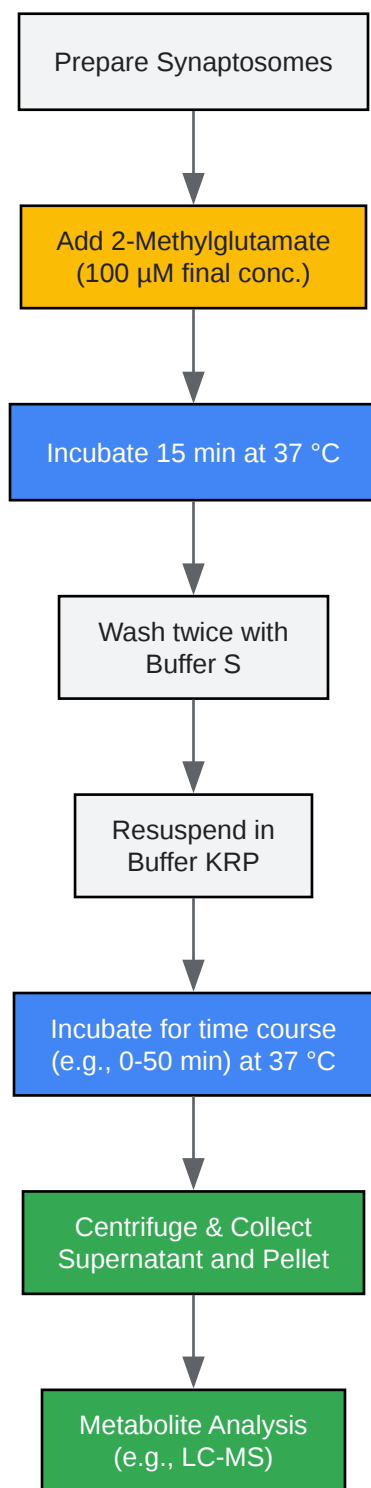
Fig. 1: Simplified Glutamate Metabolic Pathways.

Note: Pathway for 3-Methylglutamate biosynthesis, potentially analogous for 2-Methylglutamate.



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Fig. 2: Biosynthesis of 3-Methylglutamate.



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Fig. 3: Synaptosome Metabolism Assay Workflow.[7]

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are adapted from studies on the enantiomers of 2-methylglutamate in mouse brain metabolism.^[7]

Metabolism in the Glutamate-Glutamine Cycle in Synaptosomes

This assay measures the impact of 2-methylglutamate on the metabolic cycling between glutamate and glutamine in nerve terminals.

Materials:

- Buffer S: 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl pH 7.4.
- Buffer KRP (Krebs-Ringer Phosphate): 118.0 mM NaCl, 4.65 mM KCl, 1.23 mM CaCl₂, 1.18 mM KH₂PO₄, 3.54 mM MgSO₄, 24.9 mM NaHCO₃, 10.0 mM glucose, pH 7.4.
- **DL-2-Methylglutamic acid** (2MeGlu) stock solution.
- Synaptosome preparation from mouse brain tissue.

Procedure:

- To each sample tube containing prepared synaptosomes, add 5 µL of 2MeGlu solution for a final concentration of 100 µM, or Buffer KRP for control samples.
- Incubate the samples for 15 minutes at 37 °C.
- Immediately chill the tubes on ice to stop the reaction.
- Centrifuge the samples and wash the pellets twice by resuspension and centrifugation with 0.5 mL of Buffer S.
- Resuspend the final pellets in 200 µL of Buffer KRP.
- Incubate samples for various time points (e.g., 10, 20, 30, 40, 50 minutes) at 37 °C. A zero-minute time point should be kept on ice.
- After incubation, chill all samples on ice and centrifuge.

- Collect the 200 μ L supernatants.
- Resuspend the pellets in 200 μ L of 80% acetonitrile for further analysis of intracellular metabolites.

Potassium-Induced Neurotransmitter Release Assay

This protocol assesses how 2-methylglutamate affects the release of neurotransmitters from synaptosomes upon depolarization.

Materials:

- Buffer KRP (as above).
- Buffer K-KRP (High Potassium): Same as Buffer KRP but with an elevated KCl concentration to induce depolarization.
- **DL-2-Methylglutamic acid** (2MeGlu) stock solution.
- Synaptosome preparation.

Procedure:

- Add 2.5 μ L of 2MeGlu solution (final concentration 100 μ M) or Buffer KRP (control) to each synaptosome sample.
- Incubate for 15 minutes at 37 °C.
- Chill samples on ice, then centrifuge and wash twice with Buffer KRP.
- Resuspend the resulting pellets in either 500 μ L of Buffer KRP (basal release) or 500 μ L of Buffer K-KRP (stimulated release).
- Incubate for 5, 10, or 15 minutes at 37 °C. A zero-minute time point should be immediately centrifuged.
- Following incubation, centrifuge the samples and wash with Buffer KRP.

- The collected supernatant contains the released neurotransmitters, and the pellet contains the remaining intracellular contents, both ready for quantification.

Conclusion

DL-2-Methylglutamic acid is a pivotal compound for probing the intricacies of glutamate metabolism and neurotransmission. The data and protocols presented in this guide offer a foundational resource for scientists and researchers. Its utility as a chemical intermediate and a modulator of biological pathways underscores its importance in the ongoing development of novel therapeutics for neurological conditions. Further investigation into its specific interactions with glutamate receptors, transporters, and enzymes will continue to illuminate its potential applications in medicine and biology.

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